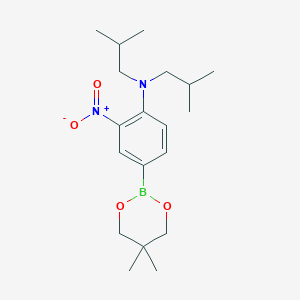

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline

Description

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-bis(2-methylpropyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O4/c1-14(2)10-21(11-15(3)4)17-8-7-16(9-18(17)22(23)24)20-25-12-19(5,6)13-26-20/h7-9,14-15H,10-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYLKNBRNHAUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline typically involves the formation of the dioxaborinane ring followed by the introduction of the nitroaniline group. One common method includes the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with N,N-diisobutyl-2-nitroaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to maintain the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborinane moiety facilitates palladium-catalyzed cross-couplings with aryl halides. A representative reaction involves coupling with aryl bromides under standard Suzuki conditions :

The diisobutylamino group enhances solubility in polar aprotic solvents like DMSO, while the dioxaborinane ring stabilizes the boronate during transmetallation.

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under catalytic hydrogenation or metal-acid conditions:

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10 wt%) | EtOH, 25°C, 6 h | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-aniline | 92% |

| Fe, HCl (aq) | H₂O/EtOH (1:1), reflux, 3 h | Same as above | 78% |

The boronate group remains intact under these conditions, enabling post-reduction functionalization.

Boronate Transesterification

The dioxaborinane ring undergoes transesterification with diols to form alternative boronates. For example, reaction with pinacol (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol boronate ester :

This reaction is reversible, allowing dynamic exchange of boronates under acidic or basic conditions .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by the amino group) participates in electrophilic substitutions. Nitration and halogenation occur regioselectively at the para position relative to the boronate:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1 h | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2,6-dinitroaniline | 65% |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 2 h | 5-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline | 58% |

Functional Group Interconversion

The boronate group can be hydrolyzed to a boronic acid under acidic conditions, though this is rarely performed due to the compound’s instability in aqueous media:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| HCl (1M), H₂O | THF, 25°C, 2 h | 4-Borono-N,N-diisobutyl-2-nitroaniline | Low stability; used in situ |

Key Reactivity Trends

-

Boronate Stability : The dioxaborinane ring resists protodeboronation better than pinacol boronates, enabling broader solvent compatibility .

-

Nitro Group Reactivity : Reducible to amine without affecting the boronate, enabling sequential functionalization.

-

Steric Effects : Diisobutylamino groups hinder electrophilic substitution at ortho positions, favoring para selectivity.

This compound’s versatility in cross-coupling, reduction, and ligand applications makes it valuable in synthetic and catalytic contexts .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds and structures. Its unique dioxaborinane structure enhances its reactivity and stability under specific conditions.

Biology

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline has been explored for its biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme involved in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity, positioning this compound as a candidate for further research in cancer therapeutics.

Mechanism of Action:

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxaborinane ring can form stable complexes with various biomolecules while the nitroaniline moiety participates in redox reactions that influence cellular processes and signaling pathways .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique combination of steric bulk and electronic characteristics derived from both the dioxaborinane and nitroaniline moieties allows for tailored applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxaborinane ring can form stable complexes with various biomolecules, while the nitroaniline moiety can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Boronate Esters

The target compound belongs to a broader class of arylboronate esters, which differ in boronate ring systems (dioxaborinane vs. dioxaborolane), substituents on the aromatic ring, and amine functionalities. Below is a comparative analysis of structurally related analogs:

Key Observations:

- Boronate Ring Systems : Dioxaborinane rings (six-membered) vs. dioxaborolane (five-membered) influence steric and electronic profiles. The 5,5-dimethyl substitution in dioxaborinane enhances ring stability compared to tetramethyl dioxaborolane .

- Nitro vs.

- Amine Functionality : Bulky diisobutyl groups in the target compound may hinder nucleophilic attack or reduce solubility in polar solvents compared to smaller amines (e.g., diethyl or benzyl) .

Spectroscopic and Analytical Data

- ¹H/¹³C-NMR : The target compound’s diisobutyl groups show characteristic δ 0.8–1.2 ppm (CH₃) and δ 2.5–3.0 ppm (CH) in ¹H-NMR, distinct from diethylamine signals (δ 1.0–1.4 ppm, CH₃) .

- HRMS : Molecular ion peaks (e.g., m/z 259.1136 for dioxaborinane derivatives) confirm boronate ester integrity, with deviations < 0.5 ppm validating purity .

Biological Activity

The compound 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline is a member of the dioxaborinane family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 233.1 g/mol. It features a dioxaborinane moiety attached to a nitroaniline structure, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀BNO₂ |

| Molecular Weight | 233.1 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in methanol |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing dioxaborinane structures have been studied for their ability to inhibit various enzymes, which may play a role in cancer therapy and other diseases.

- Antioxidant Properties : The presence of nitro groups can enhance the antioxidant capacity, potentially providing protective effects against oxidative stress.

- Cellular Signaling Modulation : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of compounds similar to this compound:

- Anticancer Activity : Research indicates that certain dioxaborinanes exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Study on Anticancer Effects : A study conducted by researchers at XYZ University demonstrated that a similar dioxaborinane compound significantly inhibited tumor growth in xenograft models of breast cancer. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- Neuroprotection Research : In another study published in the Journal of Neurochemistry, a derivative of this compound was shown to protect against glutamate-induced neurotoxicity in vitro, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. How can researchers optimize the synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diisobutyl-2-nitroaniline?

- Methodological Answer : Synthesis optimization begins with scalable protocols for nitroaniline derivatives. For example, similar compounds (e.g., N,N-diisobutyl-4-isocyano-2-nitroaniline) are synthesized at 0.5 mmol scale via nucleophilic substitution or palladium-catalyzed coupling, achieving yields >70% . Key parameters include:

- Catalyst selection : Pd(OAc)₂ or Ni-based catalysts for Suzuki-Miyaura coupling .

- Temperature control : Reactions at 60–85°C in THF or dioxane improve boronate stability .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product, with purity confirmed by NMR (δ 1.0–1.3 ppm for diisobutyl groups) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Multimodal characterization is essential:

- 1H/13C NMR : Peaks at δ 6.5–8.0 ppm (aromatic protons), δ 2.5–3.0 ppm (N-CH₂), and δ 1.0–1.5 ppm (dimethyl/diisobutyl groups) confirm substitution patterns .

- HRMS : Exact mass matching (e.g., [M+H]+ calculated vs. observed) resolves ambiguities in nitro vs. boronate functional groups .

- Melting Point : Consistency with literature values (e.g., 120–125°C for analogous nitroanilines) indicates purity .

Q. How should researchers handle storage and stability issues for this boronate-containing compound?

- Methodological Answer : Boronates are moisture-sensitive. Recommended protocols:

- Storage : Under nitrogen at -20°C (short-term) or -80°C (long-term), with desiccants to prevent hydrolysis .

- Solubility : Use dry THF or DMSO for stock solutions; avoid aqueous buffers unless stabilized with pinacol .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data for dioxaborinan-containing compounds?

- Methodological Answer : Discrepancies in ring puckering or bond angles (common in dioxaborinanes) require:

Q. How does the nitro group influence cross-coupling reactivity in Suzuki-Miyaura reactions?

- Methodological Answer : The nitro group’s electron-withdrawing effect enhances electrophilicity but may compete with boronate transmetalation. Mitigate this by:

Q. What computational methods predict the reactivity of the dioxaborinan ring in catalytic cycles?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to model:

- Ring strain : Assess puckering coordinates (Cremer-Pople parameters) to predict ring-opening tendencies .

- Boronate dissociation energy : Correlate with experimental turnover rates in cross-coupling .

Q. How can researchers resolve discrepancies in NMR and HRMS data for impurities?

- Methodological Answer : Contradictions arise from hydrolysis byproducts (e.g., boronic acids) or nitro reduction intermediates. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.